5-Nitro-gamma-tocopherol

Descripción

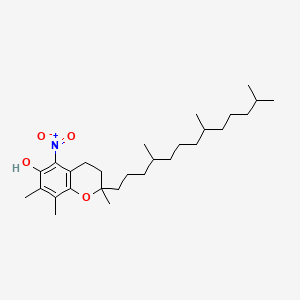

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

2,7,8-trimethyl-5-nitro-2-(4,8,12-trimethyltridecyl)-3,4-dihydrochromen-6-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H47NO4/c1-19(2)11-8-12-20(3)13-9-14-21(4)15-10-17-28(7)18-16-24-25(29(31)32)26(30)22(5)23(6)27(24)33-28/h19-21,30H,8-18H2,1-7H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVEXLLWUKIIJNZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(CCC(O2)(C)CCCC(C)CCCC(C)CCCC(C)C)C(=C1O)[N+](=O)[O-])C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H47NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

461.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanistic Pathways of 5 Nitro Gamma Tocopherol Formation

Endogenous Nitration of Gamma-Tocopherol (B30145) in Biological Systems

The endogenous formation of 5-nitro-gamma-tocopherol occurs within biological systems through the reaction of gamma-tocopherol with reactive nitrogen species (RNS). cambridge.org These reactive species are often generated during inflammatory processes. pnas.orgcambridge.org The presence of this compound has been detected in human plasma and tissues, indicating that this nitration process occurs in vivo. researchgate.net

Role of Reactive Nitrogen Species in this compound Synthesis

Reactive nitrogen species (RNS) are key players in the formation of this compound. nih.gov These highly reactive molecules, which include peroxynitrite and nitrogen dioxide, can nitrate (B79036) various biomolecules. pnas.orgcambridge.org Gamma-tocopherol's ability to scavenge these RNS and form a stable nitrated adduct distinguishes it from alpha-tocopherol (B171835). pnas.orgnih.gov

Peroxynitrite (ONOO⁻) is a potent oxidant and nitrating agent formed from the rapid reaction of nitric oxide (•NO) with the superoxide (B77818) radical (O₂⁻•). pnas.org This reaction is particularly relevant during inflammation when phagocytic cells produce both precursor radicals. pnas.org Peroxynitrite can directly or indirectly lead to the nitration of gamma-tocopherol. chiro.orgresearchgate.net

In controlled experiments using liposomes, the exposure of gamma-tocopherol to peroxynitrite or a peroxynitrite generator like 3-morpholinosydnonimine (SIN-1) results in the formation of this compound. pnas.orgresearchgate.netnih.gov The yield of this nitration reaction can be significant, reaching approximately 50% in liposomes and up to 75% in human low-density lipoprotein (LDL). pnas.orgresearchgate.net Interestingly, the presence of alpha-tocopherol does not significantly hinder the nitration of gamma-tocopherol by peroxynitrite, suggesting that gamma-tocopherol is a primary target for detoxification of peroxynitrite-derived nitrating species. pnas.orgnih.gov

The reaction of peroxynitrite with gamma-tocopherol is complex and can yield multiple products. Besides this compound, other identified products include tocored (a quinone) and diastereomers of 8a-(hydroxy)-γ-tocopherone. acs.org The formation of these products indicates that both nitration and electron transfer reactions are involved. researchgate.net

Nitrogen dioxide (•NO₂) is another reactive nitrogen species capable of nitrating gamma-tocopherol. cambridge.org In fact, gamma-tocopherol has been shown to be superior to alpha-tocopherol in detoxifying nitrogen dioxide. libretexts.orgresearchgate.net The reaction between gamma-tocopherol and •NO₂ leads to the formation of this compound. mdpi.com

Studies have shown that •NO₂ generated by systems like myeloperoxidase/H₂O₂/nitrite (B80452) can nitrate gamma-tocopherol. pnas.org This suggests a potential pathway for this compound formation in inflammatory settings where myeloperoxidase is active. The mechanism likely involves the initial formation of a tocopheroxyl radical, which then reacts with •NO₂. pnas.orgmdpi.com

The nitronium ion (NO₂⁺) is a potent electrophile that can nitrate aromatic compounds. While it has been considered as a potential nitrating agent for gamma-tocopherol, experimental evidence suggests it is not the primary species responsible for this compound formation in reactions involving peroxynitrite. researchgate.netacs.org When gamma-tocopherol is reacted with a nitrating agent that generates nitronium ions, such as NO₂⁺BF₄⁻, the major product is gamma-tocopherol quinone, which is not a significant product in peroxynitrite-mediated reactions. researchgate.netacs.org This difference in product profiles indicates that the nitration of gamma-tocopherol by peroxynitrite likely proceeds through a different mechanism that does not principally involve the nitronium ion. chiro.orgresearchgate.net

Nitrogen Dioxide (NO2)-Dependent Formation of this compound

Enzymatic and Non-Enzymatic Contributions to this compound Generation

The formation of this compound in biological systems appears to be primarily a non-enzymatic process. libretexts.org Gamma-tocopherol reacts rapidly with reactive nitrogen species without the need for enzymatic catalysis. libretexts.org This direct chemical reaction is a key feature of its protective role against nitrative stress.

However, enzymatic systems can contribute indirectly by generating the reactive nitrogen species necessary for nitration. For example, nitric oxide synthase produces nitric oxide, a precursor to peroxynitrite. libretexts.org Similarly, the peroxidase activity of enzymes like superoxide dismutase (SOD) in the presence of hydrogen peroxide and nitrite can generate nitrogen dioxide, which then nitrates gamma-tocopherol. pnas.org Myeloperoxidase, an enzyme found in neutrophils, can also produce nitrating species. pnas.org

In Vitro Synthesis and Characterization of this compound

The in vitro synthesis of this compound is essential for its characterization and for use as a standard in analytical studies. A common method for its synthesis involves the reaction of gamma-tocopherol with nitrous acid. pnas.org This can be achieved by adding an aqueous solution of sodium nitrite to a solution of gamma-tocopherol in ethanol (B145695) and glacial acetic acid. pnas.org The resulting this compound can then be extracted and purified. pnas.org

Another method involves exposing a solution of gamma-tocopherol to nitrogen dioxide gas. hawaii.edu The product can be purified using techniques like thin-layer chromatography. hawaii.edu

The characterization of synthesized this compound is typically performed using various analytical techniques:

High-Performance Liquid Chromatography (HPLC): HPLC with electrochemical or UV detection is a common method for separating and quantifying this compound. hawaii.edunih.gov

Mass Spectrometry (MS): Mass spectrometry, often coupled with HPLC (LC-MS/MS), is used to confirm the molecular weight and structure of the compound. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy provides detailed information about the chemical structure of this compound. pnas.org

UV-Visible Spectroscopy: The UV-visible spectrum of this compound in ethanol shows characteristic absorption maxima. pnas.org

Table 1: Research Findings on this compound Formation

| Finding | Experimental System | Key Reactive Species | Implication | Reference(s) |

| γ-Tocopherol is nitrated to 5-nitro-γ-tocopherol by peroxynitrite. | Liposomes, LDL | Peroxynitrite | γ-Tocopherol acts as a trap for peroxynitrite-derived nitrating species. | pnas.orgresearchgate.netnih.gov |

| The presence of α-tocopherol does not prevent the nitration of γ-tocopherol. | Liposomes, LDL | Peroxynitrite | γ-Tocopherol has a unique and complementary role to α-tocopherol in mitigating nitrative stress. | pnas.orgnih.gov |

| Nitrogen dioxide (•NO₂) can nitrate γ-tocopherol. | Liposomes | Nitrogen Dioxide | Provides an alternative pathway for 5-nitro-γ-tocopherol formation, especially in inflammatory conditions. | cambridge.orgmdpi.compnas.org |

| The nitronium ion (NO₂⁺) is not the primary species for peroxynitrite-mediated nitration. | Chemical reaction | Nitronium ion | The mechanism of nitration by peroxynitrite is distinct from classical electrophilic nitration. | researchgate.netacs.org |

| Superoxide dismutase (SOD) can catalyze the nitration of γ-tocopherol in the presence of H₂O₂ and nitrite. | Liposomes | Nitrogen Dioxide | Highlights a potential role for enzymatic systems in generating the nitrating agents. | pnas.org |

Controlled Reaction Conditions for this compound Synthesis

The synthesis of this compound in a laboratory setting can be achieved under controlled conditions that mimic the in vivo environment of nitrative stress. A common method involves the reaction of gamma-tocopherol with a nitrating agent in an appropriate solvent system.

For instance, nitrous acid-induced nitration has been successfully employed. In a typical procedure, d-gamma-tocopherol is dissolved in ethanol, followed by the addition of glacial acetic acid and an aqueous solution of sodium nitrite. pnas.org The reaction is rapid, often completing within minutes, and results in a high yield of this compound (greater than 90%). pnas.org The reaction is quenched by the addition of a base, such as potassium hydroxide (B78521), and the product is then extracted using a nonpolar solvent like hexane (B92381). pnas.org

Another approach utilizes peroxynitrite as the nitrating agent. imrpress.com In this method, a solution of peroxynitrite in dilute sodium hydroxide is rapidly mixed with a suspension of gamma-tocopherol in a phosphate (B84403) buffer at a physiological pH. imrpress.com The reaction conditions, including the concentrations of the reactants, are carefully controlled to optimize the formation of this compound.

The following table summarizes the key reactants and conditions for the synthesis of this compound:

| Method | Nitrating Agent | Solvent/Buffer | Other Reagents | Reaction Time | Yield |

| Nitrous Acid-Induced Nitration | Sodium Nitrite (NaNO₂) | Ethanol, Water | Glacial Acetic Acid, Potassium Hydroxide (KOH) | < 2 minutes | > 90% |

| Peroxynitrite-Mediated Nitration | Peroxynitrite (ONOO⁻) | Phosphate Buffer (pH 7.4) | Sodium Hydroxide (NaOH) | Rapid | Variable |

Methodological Approaches to Induce Gamma-Tocopherol Nitration

Inducing the nitration of gamma-tocopherol in experimental systems is crucial for studying its biological effects and mechanisms of action. In cellular and in vitro models, this is often achieved by exposing the system to sources of reactive nitrogen species.

One common approach is the use of peroxynitrite-generating compounds, such as SIN-1 (3-morpholinosydnonimine). hawaii.edu SIN-1 spontaneously decomposes in aqueous solutions to release both nitric oxide and superoxide, which then combine to form peroxynitrite. hawaii.edu Exposing biological samples, such as rat brain mitochondria, to SIN-1 has been shown to induce nitrative stress and lead to the formation of this compound. hawaii.edu

Another method involves the direct addition of peroxynitrite to the system. pnas.orgpnas.org This allows for a more direct and controlled induction of nitration. For example, in studies involving liposomes, peroxynitrite can be added to a suspension of phosphatidylcholine liposomes containing gamma-tocopherol to investigate the formation of this compound and its effects on lipid peroxidation. pnas.org

Furthermore, inflammatory conditions, which are associated with increased production of reactive nitrogen species, can also be used to induce gamma-tocopherol nitration in vivo. Studies have shown that in animal models of inflammation, the levels of this compound are elevated. nih.govnih.gov

Comparative Analysis of Nitration Reactivity between Tocopherol Isomers

The differential reactivity of tocopherol isomers to nitrative stress is a key aspect of their distinct biological functions. Gamma-tocopherol's ability to be nitrated sets it apart from the more abundant alpha-tocopherol.

Structural Determinants Governing Gamma-Tocopherol's Unique Nitration Susceptibility

The primary structural feature that governs gamma-tocopherol's susceptibility to nitration is the presence of an unsubstituted position at the C-5 position of its chromanol ring. pnas.orgaacrjournals.org The chromanol ring is the active part of the molecule, responsible for its antioxidant properties. In alpha-tocopherol, the chromanol ring is fully methylated at positions 5, 7, and 8. researchgate.netpps.org.pk This complete methylation sterically hinders the approach of nitrating agents and also reduces the nucleophilicity of the ring.

In contrast, gamma-tocopherol has methyl groups at the 7 and 8 positions, leaving the 5-position open. researchgate.netpps.org.pk This unsubstituted site is nucleophilic and readily attacked by electrophilic nitrating species like the nitronium ion (NO₂⁺) or its equivalents, which are formed from peroxynitrite. pnas.org This structural difference is the fundamental reason why gamma-tocopherol can form this compound, while alpha-tocopherol cannot form a similar nitro-adduct under physiological conditions. nih.govresearchgate.netnih.gov

The following table highlights the structural differences between alpha- and gamma-tocopherol that influence their nitration reactivity:

| Tocopherol Isomer | Methyl Group Positions on Chromanol Ring | Nitration at C-5 Position |

| Alpha-Tocopherol | 5, 7, 8 | No |

| Gamma-Tocopherol | 7, 8 | Yes |

Differential Reactivity of Alpha-Tocopherol Versus Gamma-Tocopherol to Nitrative Stress

Under conditions of nitrative stress, alpha-tocopherol and gamma-tocopherol exhibit markedly different reactivities and protective effects. While both are potent antioxidants capable of scavenging free radicals, their interactions with reactive nitrogen species diverge significantly.

In bioassays comparing their potency against nitrative stress, gamma-tocopherol has demonstrated superior protective capabilities. For example, in a study using rat brain mitochondria exposed to the peroxynitrite generator SIN-1, gamma-tocopherol significantly attenuated the inactivation of the enzyme α-ketoglutarate dehydrogenase, a marker of nitrative damage. hawaii.edu In contrast, alpha-tocopherol offered no significant protection under the same conditions. hawaii.edu

This difference in reactivity is attributed to gamma-tocopherol's ability to act as a trap for reactive nitrogen species by forming the stable this compound adduct. nih.govresearchgate.netnih.gov This trapping mechanism effectively removes the nitrating agents from the biological system, thereby preventing them from damaging other critical molecules like proteins and lipids. pnas.org Alpha-tocopherol, lacking this capability, is less effective at mitigating nitrative stress. hawaii.edunih.gov

Research has also shown that in the presence of peroxynitrite-induced lipid peroxidation, gamma-tocopherol is consumed to form this compound, while alpha-tocopherol is primarily oxidized to alpha-tocopherylquinone. pnas.org This further underscores their different fates and primary roles in the face of nitrative challenges.

The following table provides a comparative summary of the reactivity of alpha- and gamma-tocopherol under nitrative stress:

| Characteristic | Alpha-Tocopherol | Gamma-Tocopherol |

| Primary Reaction with RNS | Oxidation to α-tocopherylquinone | Nitration to this compound |

| Protection Against Nitrative Damage to Enzymes | Limited to no protection | Significant protection |

| Mechanism of Protection | General radical scavenging | Trapping of RNS through adduct formation |

Biochemical and Molecular Significance of 5 Nitro Gamma Tocopherol

5-Nitro-gamma-tocopherol as an Indicator of Nitrative Stress

This compound (5-NγT) is a nitrated derivative of gamma-tocopherol (B30145) (γ-tocopherol), a major form of vitamin E found in the diet. Its formation in biological systems is a key indicator of nitrative stress, a condition characterized by the excessive production of reactive nitrogen species (RNS).

Role of this compound in Reactive Nitrogen Species Scavenging Mechanisms

Gamma-tocopherol, unlike its counterpart alpha-tocopherol (B171835) (α-tocopherol), possesses a unique ability to trap RNS. nih.govresearchgate.net This is due to the unsubstituted 5-position on its chromanol ring, which makes it a better nucleophile. pnas.org During periods of inflammation, phagocytic cells produce large amounts of nitric oxide (•NO) and superoxide (B77818) radicals (O₂⁻), which can react to form peroxynitrite (ONOO⁻), a potent nitrating and oxidizing agent. pnas.orgnih.gov

Gamma-tocopherol effectively scavenges these mutagenic electrophiles by forming a stable adduct, 5-NγT. pnas.org This reaction detoxifies the reactive nitrogen species, preventing them from damaging other vital biomolecules. pnas.org Specifically, 5-NγT is produced by the nitrogen dioxide radical (•NO₂) derived from peroxynitrite and the reaction of nitrite (B80452) with hypochlorite. uvm.edutandfonline.com The formation of 5-NγT highlights a crucial protective mechanism of γ-tocopherol against nitrative damage. nih.govresearchgate.net

Implications of this compound Accumulation as a Biomarker of Oxidative/Nitrative Damage

The accumulation of 5-NγT serves as a specific biomarker for nitrative stress. uvm.edutandfonline.com Its presence indicates that the body's capacity to handle reactive nitrogen species has been challenged. Elevated levels of 5-NγT have been observed in various pathological conditions.

For instance, studies have documented a significant two- to three-fold increase in 5-NγT in affected regions of the Alzheimer's disease brain, suggesting that nitric oxide-derived species are significant contributors to lipid oxidation in this neurodegenerative disorder. nih.govhawaii.edu In healthy human plasma, the reported concentrations of 5-NγT are highly variable, ranging from 4 to 170 nM. uvm.edutandfonline.com However, both the absolute concentrations of 5-NγT and its molar ratio to the parent γ-tocopherol are significantly elevated in the plasma of patients with various diseases compared to healthy individuals. uvm.edutandfonline.com

The molar ratio of 5-NγT to γ-tocopherol is generally higher than the ratio of α-tocopherol quinone (an oxidation product of α-tocopherol) to α-tocopherol, indicating that γ-tocopherol is a primary target in nitrative stress. uvm.edutandfonline.com The molar ratios of nitrated products to their parent compounds in human plasma are approximately 10⁻² for 5-NγT, which is significantly higher than that for other nitrated products like 3-nitrotyrosine (B3424624) (10⁻⁵). uvm.edutandfonline.com This further underscores the utility of 5-NγT as a sensitive and specific biomarker for nitrative damage. uvm.edutandfonline.com

Interplay of this compound with Cellular Redox Homeostasis

Impact on Intracellular Antioxidant Capacity (Excluding Direct Antioxidant Properties)

Furthermore, the regulation of cellular redox homeostasis involves intricate signaling pathways. The transcription factor Nrf2 is a key regulator in preserving this balance. mdpi.com Natural compounds, including tocopherols (B72186), can modulate Nrf2 expression during oxidative stress. mdpi.com The process of γ-tocopherol being consumed to form 5-NγT could potentially influence these signaling pathways, thereby affecting the expression of other antioxidant enzymes and proteins.

Association with Lipid Peroxidation Processes at a Mechanistic Level

Lipid peroxidation, the oxidative degradation of lipids, is a major consequence of oxidative stress. Gamma-tocopherol plays a crucial role in inhibiting this process, particularly when induced by peroxynitrite. pnas.orgpnas.org Studies have shown that γ-tocopherol is more effective than α-tocopherol at inhibiting peroxynitrite-induced lipid hydroperoxide formation in liposomes. pnas.org

The mechanism involves γ-tocopherol's ability to trap the peroxynitrite-derived nitrating species, leading to the formation of 5-NγT. pnas.org This nitration reaction occurs at the lipid phase, such as in cellular membranes and lipoproteins. researchgate.net The formation of 5-NγT in these environments directly demonstrates the engagement of γ-tocopherol in neutralizing nitrating agents that would otherwise initiate or propagate lipid peroxidation. The presence of 5-NγT can therefore be seen as evidence of γ-tocopherol's protective action against lipid-phase nitration and subsequent peroxidative damage. nih.gov

Molecular Interactions of this compound with Biological Macromolecules

Current research primarily focuses on the formation of 5-NγT as a product of γ-tocopherol's interaction with reactive nitrogen species. nih.govresearchgate.net While the direct interactions of the 5-NγT molecule itself with other biological macromolecules like proteins and DNA are not as extensively characterized as its precursor, its formation is a direct consequence of the interaction between γ-tocopherol and nitrating agents within complex biological environments.

The formation of 5-NγT occurs within lipid-rich structures such as cell membranes and lipoproteins. pnas.orgresearchgate.net This indicates a close association with the lipid components of these macromolecules. The process of γ-tocopherol scavenging RNS to form 5-NγT prevents these reactive species from interacting with and damaging other critical macromolecules, including proteins and DNA. pnas.orgnih.gov For example, peroxynitrite can react with tyrosine residues in proteins to form 3-nitrotyrosine, a marker of protein damage. nih.govresearchgate.net By trapping the nitrating species, γ-tocopherol indirectly protects these proteins.

Theoretical Considerations for Interactions with Membrane Lipids

The interaction of this compound with membrane lipids is fundamentally governed by its molecular structure, which combines the characteristic features of its parent compound, γ-tocopherol, with the unique properties imparted by the nitro group at the 5-position of the chromanol ring. γ-tocopherol, like other vitamin E isoforms, is a lipophilic molecule designed to integrate into biological membranes. mdpi.com All vitamin E vitamers possess a chromane (B1220400) double ring with a hydroxyl group and a hydrophobic side chain that facilitates their penetration into lipid bilayers. wikipedia.org The long, hydrophobic phytyl tail anchors the molecule within the nonpolar hydrocarbon core of the membrane, while the more polar chromanol head remains oriented towards the membrane surface. mdpi.com

Molecular dynamics (MD) simulations, a computational method for studying the physical movements of atoms and molecules, have provided theoretical insights into the positioning of tocopherols within lipid bilayers. mdpi.comacs.orgnih.gov These simulations suggest that tocopherol molecules typically locate just below the polar headgroups of the membrane phospholipids. mdpi.com This strategic positioning allows the active chromanol ring to interact with the aqueous phase and the lipid acyl chains, enabling it to effectively scavenge free radicals at the membrane interface.

The introduction of a nitro (NO₂) group at the 5-position to form this compound theoretically alters its physicochemical properties and, consequently, its interaction with the membrane environment. The nitro group is significantly more polar and electron-withdrawing than the hydrogen atom it replaces. This increased polarity at the chromanol head could lead to several theoretical changes in its membrane behavior:

Reorientation within the Bilayer: The enhanced polarity might cause the chromanol head of this compound to position itself closer to the highly polar phospholipid headgroups and the aqueous interface compared to its non-nitrated precursor.

Altered Membrane Permeability: The change in polarity and size of the chromanol head could affect the molecule's ability to translocate (flip-flop) between the two leaflets of the lipid bilayer.

Modified Interactions with Membrane Proteins: The altered electronic and steric profile of the chromanol ring could influence its interaction with nearby membrane-associated proteins.

Experimental evidence supports the theory that nitration significantly impacts the molecule's interaction with cell membranes. A study using HepG2 liver cells found that while γ-tocopherol was readily taken up by the cells, this compound was poorly incorporated. nih.gov This finding strongly suggests that the nitration at the 5-position hinders the molecule's ability to be transported across the cell membrane, indicating a profound change in its interaction with membrane lipids and/or transport proteins. nih.gov The formation of this compound occurs in situ within the membrane when γ-tocopherol traps reactive nitrogen species (RNS) like peroxynitrite. cambridge.orgresearchgate.netpnas.org Therefore, its primary biochemical significance in the membrane is as a stable end-product of RNS detoxification, which effectively removes these damaging species from the lipid environment. pnas.orgnih.gov

| Structural Feature | Parent Compound (γ-Tocopherol) | This compound | Theoretical Implication for Membrane Interaction |

|---|---|---|---|

| Chromanol Ring | Unsubstituted at C5 position | Nitro (NO₂) group at C5 position cambridge.org | Increased polarity of the head group may alter orientation and depth within the membrane. |

| Phytyl Tail | Long, hydrophobic chain | Unchanged | Remains anchored within the nonpolar lipid core of the membrane. mdpi.com |

| Cellular Uptake | Readily incorporated into cells nih.gov | Poorly incorporated into cells nih.gov | Nitration significantly hinders transport across the cell membrane. |

| Primary Role | Lipid-soluble antioxidant wikipedia.org | Stable product of RNS trapping pnas.orgnih.gov | Serves as a marker of lipid-phase nitrative stress. nih.gov |

Potential Modulatory Effects on Enzyme Activity and Protein Function (Mechanistic Basis)

The formation of this compound is a crucial aspect of the anti-inflammatory and cytoprotective functions of its precursor, γ-tocopherol. Its modulatory effects on enzymes and proteins are primarily indirect, stemming from its role as a product of a detoxification reaction that prevents RNS from damaging these functional biomolecules.

Indirect Modulation via RNS Scavenging: Reactive nitrogen species, such as peroxynitrite, are highly reactive molecules produced during inflammation that can indiscriminately damage cellular components. nih.gov They can modify proteins by nitrating tyrosine residues, forming nitrotyrosine. This modification can alter or inhibit protein function and is a hallmark of nitrative stress-associated diseases. oup.com The unique structure of γ-tocopherol, with its unsubstituted 5-position, makes it an efficient nucleophile for trapping these electrophilic RNS. pnas.org This reaction, which forms the stable and less reactive this compound adduct, effectively sequesters the RNS before they can react with critical targets like enzymes and other proteins. pnas.orgpnas.org By this mechanism, the formation of this compound indirectly preserves the function of a multitude of proteins that would otherwise be inactivated by nitration. For instance, γ-tocopherol was shown to protect the mitochondrial enzyme α-ketoglutarate dehydrogenase from inactivation by a peroxynitrite generator, a protective effect not observed with α-tocopherol.

Modulation of Specific Enzyme Pathways: While this compound itself is primarily an end-product, its precursor, γ-tocopherol, actively modulates several key enzymes involved in inflammatory pathways. The formation of this compound is intrinsically linked to the availability and consumption of γ-tocopherol, thereby influencing these pathways.

Cyclooxygenases (COX): γ-Tocopherol and its metabolites are known to inhibit the activity of COX-1 and COX-2 enzymes, which are responsible for producing pro-inflammatory prostaglandins. cambridge.orgpnas.orgnih.gov This inhibition occurs through direct interaction with the enzyme, not by altering its expression. pnas.org

5-Lipoxygenase (5-LOX): γ-Tocopherol can block the 5-LOX pathway, which produces potent pro-inflammatory leukotrienes, by inhibiting the translocation of the 5-LOX enzyme. nih.govresearchgate.netnih.gov

Protein Kinase C (PKC): Tocopherol isoforms have been shown to directly regulate Protein Kinase C alpha (PKCα), a key signaling protein. nih.govatsjournals.org Specifically, γ-tocopherol can act as an agonist, increasing PKCα activity, in contrast to α-tocopherol, which functions as an antagonist. atsjournals.org This regulation occurs through direct binding to the protein's regulatory domain. atsjournals.org PKC is involved in numerous cellular processes, including platelet aggregation, which can be inhibited by tocopherols. jacc.orgnih.gov

Impact on Metabolism: The nitration of γ-tocopherol has a direct and significant impact on its own metabolic fate. The primary route for γ-tocopherol metabolism is through side-chain oxidation initiated by cytochrome P450 enzymes. nih.govnih.gov However, research has demonstrated that the nitration of the chromanol ring at the 5-position prevents this metabolic pathway. nih.gov In studies with HepG2 cells, this compound was not metabolized to its water-soluble metabolite, γ-CEHC, unlike its parent compound. nih.gov This indicates that this compound is not a substrate for these cytochrome P450 enzymes and its formation represents a terminal fate for the molecule, preventing its further breakdown and excretion via this major pathway.

| Enzyme/Protein | Mechanistic Basis of Modulation | Key Research Finding | Reference |

|---|---|---|---|

| General Proteins/Enzymes | Indirect modulation by scavenging RNS, preventing their inactivation by nitration. | γ-Tocopherol traps RNS to form this compound, preventing the formation of nitrotyrosine in other proteins. | pnas.orgpnas.orgnih.gov |

| Cyclooxygenase (COX-1/COX-2) | The precursor, γ-tocopherol, and its metabolites directly inhibit enzyme activity. | γ-Tocopherol reduces prostaglandin (B15479496) E₂ synthesis by inhibiting COX-2 activity in macrophages and epithelial cells. | cambridge.orgpnas.org |

| 5-Lipoxygenase (5-LOX) | The precursor, γ-tocopherol, blocks enzyme translocation. | γ-Tocopherol inhibits ionophore-stimulated leukotriene production in leukocytes. | nih.govresearchgate.netnih.gov |

| Protein Kinase C α (PKCα) | The precursor, γ-tocopherol, acts as a direct agonist, binding to the regulatory domain. | γ-Tocopherol increases, whereas α-tocopherol decreases, recombinant PKCα activity. | nih.govatsjournals.org |

| Cytochrome P450 | Nitration at the 5-position blocks the metabolic oxidation of the side chain. | Unlike γ-tocopherol, this compound is not metabolized to γ-CEHC in HepG2 cells. | nih.gov |

| α-Ketoglutarate Dehydrogenase | The precursor, γ-tocopherol, provides protection from RNS-mediated inactivation. | γ-Tocopherol, but not α-tocopherol, attenuated the inactivation of this mitochondrial enzyme by a peroxynitrite generator. |

Analytical Methodologies for 5 Nitro Gamma Tocopherol Quantification and Identification

High-Performance Liquid Chromatography (HPLC)-Based Techniques

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone for the analysis of 5-nitro-gamma-tocopherol. nih.govnih.gov It allows for the separation of this nitrated derivative from its parent compound, gamma-tocopherol (B30145), and other tocopherol isomers. pnas.org Various detection methods can be coupled with HPLC to achieve sensitive and specific quantification.

Electrochemical Detection (ECD) for this compound Analysis

HPLC with electrochemical detection (HPLC-ECD) is a highly sensitive method for the determination of this compound in biological samples. nih.govresearchgate.netspringernature.com This technique leverages the electrochemical properties of the analyte. A key advantage of ECD is its high sensitivity, with detection limits reported to be as low as approximately 10 femtomoles. nih.gov

In a typical HPLC-ECD setup, a coulometric array detector is often employed. hawaii.edu This allows for the application of different potentials to a series of electrodes, enhancing selectivity. For instance, a dual-electrode system can be used where the upstream electrode is set at a lower potential to eliminate interfering substances, while the downstream electrode is set at a higher potential to quantitatively detect this compound. gerli.com A common approach involves setting the upstream electrode at +300 mV and the downstream electrode at +500 mV for quantitative analysis. gerli.com Because the nitration at the 5-position increases the oxidation potential of gamma-tocopherol, the potential for detection is raised from +0.6 V to +0.9 V. pnas.org

The following table summarizes typical HPLC-ECD parameters used for this compound analysis:

| Parameter | Value | Reference |

| Column | Deactivated octadecyl silane (B1218182) (C18), 15 x 0.46 cm, 3 µm particle size | gerli.com |

| Mobile Phase | 95/5 (v/v) methanol/0.5 M lithium acetate (B1210297) (pH 4.75) | gerli.com |

| Flow Rate | 1.3 ml/min | gerli.com |

| Upstream Electrode Potential | +300 mV | gerli.com |

| Downstream Electrode Potential | +500 mV | gerli.com |

| Detection Limit | ~10 fmol | nih.gov |

Photodiode Array Detection (PAD) for this compound Quantification

Photodiode Array (PAD) detection, also known as Diode Array Detection (DAD), coupled with HPLC, provides valuable spectral information for the identification and quantification of this compound. This detector measures the absorbance of the eluent across a range of wavelengths simultaneously.

For the analysis of this compound, an optimal wavelength of 302 nm has been reported for detection alongside its parent compounds, alpha- and gamma-tocopherol. hawaii.edu The ability to acquire a full UV-Vis spectrum of the analyte as it elutes aids in its identification by comparing it to the spectrum of a known standard. This is particularly useful for distinguishing it from other co-eluting compounds.

Mass Spectrometry (MS)-Based Approaches

Mass spectrometry (MS) offers unparalleled specificity and sensitivity for the analysis of this compound, especially when coupled with a chromatographic separation technique like liquid chromatography.

Liquid Chromatography-Mass Spectrometry (LC-MS) Applications

Liquid chromatography-mass spectrometry (LC-MS) is a powerful tool for the detection and quantification of this compound in various biological matrices, including plant tissues and human plasma. nih.govthieme-connect.com This technique combines the separation power of HPLC with the mass-resolving capability of a mass spectrometer.

Atmospheric pressure chemical ionization (APCI) has been shown to be a selective ionization method for this compound and other reaction products of tocopherols (B72186) with nitric oxide. gerli.com LC-MS methods have been successfully used to determine concentrations of this compound in studies investigating the effects of tocopherol supplementation. thieme-connect.com

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Enhanced Specificity

For even greater specificity and to minimize interferences from complex biological matrices, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice. researchgate.net This technique involves the selection of a specific precursor ion (the molecular ion of this compound), its fragmentation, and the detection of a specific product ion. This process, known as multiple reaction monitoring (MRM), significantly enhances the signal-to-noise ratio and provides a high degree of confidence in the identification and quantification of the analyte. nih.gov

In the analysis of this compound, the precursor ion [M-H]⁻ at a mass-to-charge ratio (m/z) of 460 is typically isolated and fragmented. researchgate.net A major product ion at m/z 194 is then monitored for quantification. researchgate.net This specific mass transition (460 → 194) is highly selective for this compound. researchgate.net To ensure accurate quantification, a stable isotope-labeled internal standard, such as d6-α-tocopherol, may be used. mdpi.com

The following table details a typical LC-MS/MS transition for this compound:

| Parameter | Value | Reference |

| Ionization Mode | Negative Electrospray Ionization (ESI) | nih.gov |

| Precursor Ion (m/z) | 460 | researchgate.net |

| Product Ion (m/z) | 194 | researchgate.net |

Fragmentation Pathway Analysis of this compound

Understanding the fragmentation pathway of this compound in the mass spectrometer is crucial for developing robust and specific LC-MS/MS methods. Analysis of the fragmentation pattern helps in the selection of unique precursor-product ion transitions for MRM experiments.

Studies have shown that this compound shares common fragmentation pathways with other nitrated tocopherols. researchgate.net For example, 7-nitro-beta-tocopherol can also produce a fragment ion at m/z 194 from a precursor ion at m/z 460. researchgate.net Therefore, chromatographic separation prior to mass spectrometric analysis is essential to distinguish between these isomers. researchgate.net The characteristic fragment ions for tocols in general include m/z 191 and 151 for β- and γ-tocols. aocs.org The detailed analysis of these fragmentation patterns allows for the confident identification of this compound in complex samples. researchgate.net

Sample Preparation and Derivatization Strategies for this compound Analysis

Effective sample preparation is paramount for the reliable analysis of 5-NO₂-γT, aiming to efficiently extract the analyte from complex biological matrices while ensuring its stability.

The lipophilic nature of 5-NO₂-γT necessitates extraction protocols that separate it from aqueous components and interfering substances. The choice of method depends on the specific biological matrix.

For plasma , a common approach involves liquid-liquid extraction. After thawing frozen plasma samples, an antioxidant solution is often added. The sample is then deproteinized, typically with ethanol (B145695), and the lipids, including 5-NO₂-γT, are extracted into an organic solvent like hexane (B92381). hawaii.edu The organic phase is then separated, evaporated to dryness under nitrogen, and the residue is reconstituted in a solvent compatible with the HPLC mobile phase, such as methanol. hawaii.edu An HPLC method for the simultaneous determination of 5-NO₂-γT, α-tocopherol, and γ-tocopherol in blood plasma and other tissues has been described. nih.gov

For solid tissues , such as from the brain or liver, the protocol begins with homogenization or sonication of the tissue sample in a buffer. hawaii.edu For particularly fatty tissues, a saponification step may be required to hydrolyze triglycerides, which can interfere with the extraction. gerli.com An antioxidant, such as butylated hydroxytoluene (BHT), is typically added to prevent oxidative degradation during preparation. hawaii.edu The extraction then proceeds with multiple rounds of vortexing and sonication with an organic solvent like hexane. hawaii.edu Following centrifugation to pellet the tissue debris, the hexane fractions are pooled, evaporated, and the residue is reconstituted for analysis. hawaii.edu

The table below summarizes representative extraction protocols for plasma and tissue samples.

| Parameter | Plasma Extraction | Tissue (Brain) Extraction |

| Initial Step | Thawing of frozen sample. escholarship.org | Sonication of 200–500 mg of tissue in 1 mL of 10 mM sodium acetate buffer (pH 6.5). hawaii.edu |

| Antioxidant Addition | Addition of butylated hydroxytoluene (BHT) and/or ascorbic acid. nih.gov | Addition of 13 µL of ethanolic BHT (10 mg/mL). hawaii.edu |

| Deproteinization | Addition of ethanol. hawaii.edu | N/A |

| Extraction Solvent | Hexane or n-butanol. hawaii.edujacc.org | Multiple extractions with HPLC-grade hexane (2 x 5 mL, followed by 1 x 3 mL). hawaii.edu |

| Extraction Procedure | Vortex mixing followed by centrifugation. | Vortex mixing and brief sonication after each hexane addition, followed by centrifugation at 10,000 x g for 10 min. hawaii.edu |

| Final Steps | Pooling of organic fractions, evaporation under nitrogen, and reconstitution in methanol. hawaii.edu | Pooling of hexane fractions, evaporation to dryness under nitrogen, and reconstitution in 0.500 mL of HPLC-grade methanol. hawaii.edu |

While this compound is considered a chemically stable adduct formed from the reaction of γ-tocopherol with reactive nitrogen species, precautions must be taken during sample collection, storage, and processing to prevent degradation and ensure analytical accuracy. nih.govpnas.org

Key considerations for stability and preservation include:

Protection from Oxidation : Tocopherols are susceptible to oxidation, which can be accelerated by exposure to heat, light, and alkaline conditions. aocs.org To mitigate this, antioxidants like BHT or ascorbic acid are frequently added to samples during the extraction process. hawaii.edunih.gov

Temperature Control : Samples should be processed promptly after collection. For storage, freezing at low temperatures (e.g., -20°C or below) is standard practice. researchgate.net During automated HPLC analysis, samples are often maintained in a refrigerated autosampler at around 4°C to minimize potential degradation. hawaii.edu

Light Protection : Exposure to light should be minimized throughout the handling and analysis process. Using amber vials or covering sample tubes with foil can prevent light-induced degradation. aocs.org

pH Control : Acidic conditions can potentially promote unwanted nitration of any remaining γ-tocopherol if residual nitrite (B80452) is present. pnas.org Therefore, controlling the pH of buffers and solutions used during extraction is important.

To ensure that the quantification of 5-NO₂-γT is reliable and reproducible, analytical methods must undergo rigorous validation. Quality control (QC) procedures are implemented during routine analysis to monitor performance and maintain data integrity.

Method validation typically assesses several key parameters:

Linearity : The method should demonstrate a linear relationship between the detector response and the concentration of 5-NO₂-γT over a specified range. Studies have shown that HPLC methods with coulometric detection can be linear over a wide range of concentrations. nih.govgerli.com

Limit of Detection (LOD) and Limit of Quantification (LOQ) : The LOD is the lowest concentration of the analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively measured with acceptable precision and accuracy. For 5-NO₂-γT, HPLC with coulometric detection has achieved a detection limit of approximately 10 femomoles. nih.govgerli.com

Accuracy : This refers to the closeness of the measured value to the true value. It is often assessed through spike recovery studies, where a known amount of 5-NO₂-γT standard is added to a blank matrix and the percentage recovered is calculated. hawaii.edu Recoveries are generally expected to be within an acceptable range, such as 80-120%. mdpi.com

Precision : This measures the degree of agreement among a series of measurements. It is expressed as the relative standard deviation (RSD) or coefficient of variation (CV) and is evaluated at different concentrations within the same day (intra-day precision) and on different days (inter-day precision). nih.gov

The following table summarizes key validation parameters reported for tocopherol analysis, which are indicative of the performance expected for 5-NO₂-γT methods.

| Validation Parameter | Typical Performance Metric | Reference |

| Linearity (R²) | > 0.99 | mdpi.com |

| Limit of Detection (LOD) | ~10 fmol (coulometric detection) | nih.govgerli.com |

| Limit of Quantification (LOQ) | 1.08–2.11 ppm (UV-Vis detection) | mdpi.com |

| Accuracy (Recovery) | 80–120% | mdpi.com |

| Precision (Inter-day) | 4.55–16.5% RSD | nih.gov |

Quality control measures are essential for routine analysis and include:

Use of Internal Standards : An internal standard, a compound with similar chemical properties to the analyte but not present in the sample, can be added at a known concentration to all samples and standards. This helps to correct for variations in extraction efficiency and instrument response. For the analysis of 5-NO₂-γT by LC-MS/MS, 7-nitro-β-tocopherol has been used as an internal standard. researchgate.net

Calibration Curves : A calibration curve, prepared from a series of standards of known concentrations, should be run with each batch of samples to ensure accurate quantification. hawaii.edu

Quality Control Samples : QC samples at low, medium, and high concentrations are typically prepared and analyzed alongside the unknown samples to monitor the accuracy and precision of the analytical run. nih.gov

System Suitability Tests : Before starting an analytical run, system suitability tests are performed to ensure that the chromatographic system is performing optimally.

Factors Influencing 5 Nitro Gamma Tocopherol Levels in Biological Systems

Endogenous Factors Modulating 5-Nitro-gamma-tocopherol Formation

The internal biochemical environment plays a crucial role in the synthesis of 5-NO₂-γT.

The formation of 5-NO₂-γT is intrinsically linked to the presence of reactive nitrogen species (RNS). researchgate.netlifeextension.com During inflammatory processes, phagocytic cells produce significant amounts of nitric oxide (NO) and other reactive oxygen species. researchgate.net The combination of these molecules can lead to the formation of potent nitrating agents like peroxynitrite (ONOO⁻) and nitrogen dioxide (•NO₂). lifeextension.comresearchgate.netpnas.org

Gamma-tocopherol (B30145) (γ-tocopherol), with its unsubstituted 5-position on the chromanol ring, is particularly adept at trapping these electrophilic RNS. nih.govpnas.org This reaction detoxifies the RNS and results in the formation of the stable adduct, 5-NO₂-γT. pnas.org Therefore, conditions that increase endogenous RNS production, such as chronic inflammation, are directly correlated with increased levels of 5-NO₂-γT. researchgate.netpnas.org This has been observed in conditions like Alzheimer's disease, where a significant increase in 5-NO₂-γT has been documented in affected brain regions. hawaii.edunih.gov

The availability of the precursor molecule, γ-tocopherol, is a critical determinant of 5-NO₂-γT levels. Although γ-tocopherol is the most prevalent form of vitamin E in the typical US diet, α-tocopherol is the predominant form found in most tissues. researchgate.netnih.govpnas.org This is due to the preferential incorporation of α-tocopherol into lipoproteins in the liver. hawaii.edu

Consequently, the tissue concentration of γ-tocopherol can be a limiting factor for the formation of 5-NO₂-γT. hawaii.edu For instance, the cerebellum has a relatively low concentration of γ-tocopherol, which can affect the ratio of 5-NO₂-γT to γ-tocopherol in that region. hawaii.edu

Influence of Endogenous Reactive Nitrogen Species Generation

Exogenous Factors Affecting this compound Concentrations

External factors, including environmental exposures and dietary choices, can significantly impact the levels of 5-NO₂-γT.

Exposure to environmental toxins that are sources of nitrative agents can lead to an increase in 5-NO₂-γT formation. Cigarette smoke, for example, is a complex mixture of chemicals that includes reactive nitrogen species. Inhalation of these compounds can contribute to increased nitrative stress in the body. For instance, nebulized γ-tocopherol has been shown to decrease levels of malondialdehyde, a marker of lipid peroxidation, in the lungs of sheep exposed to burn and smoke inhalation, highlighting the interaction between γ-tocopherol and environmental toxins. mdpi.com

Diet is a primary determinant of γ-tocopherol levels in the body. The typical American diet is rich in γ-tocopherol due to the widespread consumption of soybean and corn oils. nih.govatsjournals.org In contrast, European diets, which favor olive and sunflower oils, are higher in α-tocopherol. nih.gov

Certain dietary components can also influence the bioavailability and metabolism of γ-tocopherol. For example, sesamin (B1680957), a compound found in sesame seeds, has been shown to increase plasma and tissue levels of γ-tocopherol without affecting α-tocopherol levels. pnas.org This suggests that sesamin may spare γ-tocopherol from being consumed, thereby potentially increasing the substrate available for nitration. pnas.org Conversely, high-dose α-tocopherol supplementation can lead to a decrease in plasma and tissue concentrations of γ-tocopherol. pnas.org

Environmental Exposure to Nitrative Agents (e.g., Cigarette Smoke Constituents)

Inter-Tocopherol Dynamics and this compound Formation

The relationship between different forms of tocopherol, particularly α-tocopherol and γ-tocopherol, influences the formation of 5-NO₂-γT. While γ-tocopherol is effective at trapping RNS, the presence of α-tocopherol can modulate this process. pnas.orgnih.gov

Research has shown that α-tocopherol can inhibit the nitration of γ-tocopherol mediated by peroxynitrite. nih.gov In experimental models using low-density lipoprotein, α-tocopherol is consumed first, sparing γ-tocopherol. nih.gov The nitration of γ-tocopherol to form 5-NO₂-γT becomes significant only after the levels of α-tocopherol have been depleted. nih.gov This suggests that α-tocopherol can protect γ-tocopherol from nitration, not by competitive scavenging, but possibly through the formation of a transient γ-tocopherol intermediate. nih.gov However, one study using liposomes found that the presence of α-tocopherol did not significantly affect the nitration of γ-tocopherol. pnas.org

Competitive Interactions between Alpha-Tocopherol (B171835) and Gamma-Tocopherol in RNS Scavenging

The interaction between alpha-tocopherol (α-T) and gamma-tocopherol (γ-T) in the context of scavenging reactive nitrogen species (RNS) is not a simple competition. Instead, it is a nuanced relationship dictated by their distinct chemical structures and reaction kinetics. The primary difference lies in the substitution on the chromanol ring: α-T has methyl groups at positions 5, 7, and 8, while γ-T has methyl groups at positions 7 and 8, leaving the 5-position unsubstituted. capes.gov.br This structural variance is central to their differential roles in mitigating nitrosative stress.

Gamma-tocopherol is uniquely equipped to detoxify RNS, such as peroxynitrite (ONOO⁻) and nitrogen dioxide (•NO₂). ebi.ac.ukchiro.org Its open 5-position serves as a nucleophilic center, allowing it to effectively trap these electrophilic nitrating agents and form the stable, non-radical product, this compound (5-NO₂-γ-T). capes.gov.brebi.ac.uk In contrast, the fully substituted chromanol ring of α-T prevents it from undergoing this nitration reaction. capes.gov.br

Research has shown that γ-T is more effective than α-T at inhibiting lipid peroxidation induced by peroxynitrite. ebi.ac.uk However, the presence of α-T can inhibit the peroxynitrite-mediated nitration of γ-T. nih.gov This "sparing" effect is not due to competitive scavenging for the same RNS molecule. nih.gov Studies monitoring the depletion of both tocopherols (B72186) in the presence of a peroxynitrite generator showed that α-T is oxidized while γ-T levels remain constant. nih.gov The nitration of γ-T to 5-NO₂-γ-T only becomes significant after the levels of α-T have been substantially depleted. nih.gov This suggests that α-T is the primary antioxidant consumed in the initial defense against RNS, and only upon its consumption does γ-T engage in trapping the nitrating species. nih.gov The mechanism for this sparing effect may involve the formation of a transient intermediate, rather than direct competition. nih.gov

In essence, while both are potent antioxidants, their roles against RNS are complementary rather than competitive. Alpha-tocopherol acts as a primary chain-breaking antioxidant, and gamma-tocopherol serves as a specialized trap for mutagenic nitrogen oxides, a function that alpha-tocopherol cannot perform. ebi.ac.uk

Modulation of Gamma-Tocopherol Metabolism by Alpha-Tocopherol Supplementation and its Effect on this compound Levels

The levels of this compound in biological systems are directly dependent on the availability of its precursor, gamma-tocopherol. High-dose supplementation with alpha-tocopherol has been consistently shown to decrease the plasma and tissue concentrations of gamma-tocopherol. ebi.ac.ukpnas.org This inverse relationship is a critical factor influencing the endogenous formation of 5-NO₂-γ-T.

The primary mechanism for this effect lies in the liver, specifically with the action of the alpha-tocopherol transfer protein (α-TTP). nih.gov This protein is responsible for incorporating tocopherols into very-low-density lipoproteins (VLDL) for distribution throughout the body. mdpi.com α-TTP exhibits a strong preferential affinity for alpha-tocopherol over other tocopherol isoforms. nih.govmdpi.com

Table 1: Relative Binding Affinity of Tocopherol Isoforms to Alpha-Tocopherol Transfer Protein (α-TTP)

| Tocopherol Isoform | Relative Binding Affinity (%) |

|---|---|

| Alpha-Tocopherol | 100 |

| Beta-Tocopherol | 38 |

| Gamma-Tocopherol | 9 |

| Delta-Tocopherol | 2 |

This table is based on data from multiple sources, illustrating the pronounced preference of α-TTP for alpha-tocopherol. rcsb.org

Due to this high affinity, α-T is preferentially retained in the body, while other forms, including γ-T, are more rapidly metabolized and excreted. mdpi.comoregonstate.edu The metabolism of γ-T primarily occurs via cytochrome P450-mediated side-chain oxidation, leading to the formation of water-soluble metabolites such as 2,7,8-trimethyl-2-(beta-carboxyethyl)-6-hydroxychroman (γ-CEHC), which is then excreted in the urine. chiro.orgnih.gov High intakes of α-T accelerate this metabolic process for γ-T, leading to its depletion. ebi.ac.ukoregonstate.edu

Therefore, while γ-T is the direct scavenger of nitrating species, its ability to perform this function and consequently the levels of 5-NO₂-γ-T are significantly modulated by the body's α-T status. High levels of alpha-tocopherol effectively reduce the pool of available gamma-tocopherol, thereby lowering the potential for this compound formation.

5 Nitro Gamma Tocopherol As a Research Tool and Mechanistic Probe

Utilization of 5-Nitro-gamma-tocopherol as a Mechanistic Biomarker

This compound is a nitrated derivative of gamma-tocopherol (B30145) (γ-tocopherol), a form of vitamin E. Unlike its parent compound, 5-NO₂-γT is not primarily studied for its direct biological effects but rather as an indicator of specific biochemical reactions occurring within cells and tissues. Its presence is a chemical footprint of the interaction between γ-tocopherol and reactive nitrogen species (RNS). cambridge.orgoup.com

Assessment of Nitrative Stress in Experimental Models (e.g., In Vitro Cell Systems, Animal Models)

The formation of 5-NO₂-γT serves as a reliable biomarker for nitrative stress, a condition where the production of RNS overwhelms the body's ability to neutralize them. uvm.edutandfonline.com This is particularly important because γ-tocopherol, with its unsubstituted 5-position on the chromanol ring, is uniquely susceptible to nitration by RNS like peroxynitrite and nitrogen dioxide. cambridge.orgnih.govpnas.org In contrast, alpha-tocopherol (B171835) (α-tocopherol), the most abundant form of vitamin E in tissues, is methylated at this position and cannot form a nitro adduct. nih.gov

In Vitro Cell Systems:

Macrophage and Epithelial Cells: Studies using cell lines such as RAW 264.7 macrophages and A549 human epithelial cells have demonstrated the formation of 5-NO₂-γT in response to inflammatory stimuli. pnas.org For instance, when these cells are treated with agents that induce inflammation, the production of RNS increases, leading to the nitration of γ-tocopherol. pnas.org

Leukocytes: In vitro experiments have shown that when γ-tocopherol is exposed to tobacco smoke, 5-NO₂-γT is produced. nih.gov This finding is significant as it directly links an environmental stressor to a specific molecular marker of nitrative damage.

Fibroblasts: In studies with C3H/10T1/2 murine fibroblasts, γ-tocopherol was more potent than α-tocopherol in inhibiting neoplastic transformation, a process where nitrative stress is implicated. researchgate.net

Animal Models:

Inflammation Models: In rats with induced inflammation, plasma levels of 5-NO₂-γT increase significantly. oup.com This demonstrates the utility of 5-NO₂-γT as a systemic marker of acute inflammation.

Alzheimer's Disease Models: Research on rat brain mitochondria exposed to the peroxynitrite-generating compound SIN-1 showed that γ-tocopherol could protect against the inactivation of the enzyme α-ketoglutarate dehydrogenase, a marker of nitrative damage. hawaii.edu This protective effect was not observed with α-tocopherol. hawaii.edu Furthermore, studies have documented a two- to three-fold increase in 5-NO₂-γT in affected regions of the Alzheimer's disease brain. hawaii.edunih.gov

Asthma Models: In rodent models of allergen-induced inflammation, γ-tocopherol has been shown to reduce the inflammatory response. nih.gov This suggests a role for RNS in asthma pathophysiology, which can be indirectly monitored through the formation of 5-NO₂-γT.

Investigating Pathways of Oxidative Damage in Biological Systems

The detection of 5-NO₂-γT helps to elucidate the specific pathways of oxidative damage, particularly those involving RNS. The formation of this compound indicates that γ-tocopherol is acting as a scavenger of these reactive species, thereby protecting other vital molecules like lipids from nitration and oxidation. nih.govnih.gov

Lipid Peroxidation: In liposomal systems, γ-tocopherol was found to be more effective than α-tocopherol at inhibiting lipid peroxidation induced by peroxynitrite. oup.compnas.org The formation of 5-NO₂-γT in these experiments confirms that the mechanism of protection involves the direct trapping of nitrating agents. pnas.org

DNA Damage: Nitrogen dioxide is known to cause single-strand breaks in the DNA of V79 cells. oup.comamegroups.org Research has shown that γ-tocopherol can efficiently inhibit this damage, highlighting its role in protecting genetic material from nitrative attack. oup.comamegroups.org

Table 1: Research Findings on this compound as a Biomarker

| Experimental Model | Key Finding | Implication | Reference(s) |

|---|---|---|---|

| In Vitro Cell Systems (Macrophages, Epithelial Cells) | Increased 5-NO₂-γT formation with inflammatory stimuli. | 5-NO₂-γT is a marker of cellular nitrative stress. | pnas.org |

| In Vitro Exposure to Tobacco Smoke | Production of 5-NO₂-γT from γ-tocopherol. | Links environmental stressor to a specific molecular damage marker. | nih.gov |

| Animal Models of Inflammation | Increased plasma 5-NO₂-γT levels in rats. | 5-NO₂-γT is a systemic marker for acute inflammation. | oup.com |

| Animal Models of Alzheimer's Disease | Increased 5-NO₂-γT in affected brain regions. | Implicates nitrative stress in Alzheimer's pathology. | hawaii.edunih.govjacc.org |

| Human Studies (Coronary Heart Disease) | Elevated plasma 5-NO₂-γT in patients. | Suggests a role for nitrative stress in cardiovascular disease. | researchgate.netnih.gov |

In Silico Modeling and Computational Studies of this compound Reactivity

Computational methods provide a theoretical framework to understand the chemical reactivity of 5-NO₂-γT and the mechanisms of its formation.

Theoretical Predictions of Nitration Mechanisms

Density Functional Theory (DFT) computations have been employed to study the nitrosation and nitration of γ-tocopherol. researchgate.net These studies help to predict the most likely pathways for the reaction between γ-tocopherol and various nitrating agents. Theoretical models can also explain why γ-tocopherol is readily nitrated while α-tocopherol is not, by analyzing the electronic structure and reactivity of the chromanol ring. researchgate.net

Molecular Dynamics Simulations of this compound Interactions

Molecular dynamics (MD) simulations can be used to study the behavior of 5-NO₂-γT within a lipid bilayer, providing insights into its localization and orientation in cell membranes. mdpi.com While specific MD studies on 5-NO₂-γT are not extensively reported in the provided search results, the methodology is well-suited for this purpose. Such simulations could predict how the addition of a nitro group to the γ-tocopherol molecule affects its interaction with membrane lipids and other molecules, which could have implications for its stability and function as a biomarker. mdpi.com

Future Directions and Emerging Research Avenues for this compound

The role of 5-NO₂-γT as a research tool is continually evolving. Future research is likely to focus on several key areas:

Expanding its Application as a Biomarker: Further studies are needed to validate the use of 5-NO₂-γT as a biomarker in a wider range of diseases associated with nitrative stress. This includes different types of cancer, neurodegenerative diseases beyond Alzheimer's, and various inflammatory conditions. nih.gov

Advanced Analytical Techniques: The development of more sensitive and specific analytical methods for detecting 5-NO₂-γT will be crucial for its use in clinical settings. This could involve advanced mass spectrometry techniques. researchgate.net

Investigating Downstream Effects: While 5-NO₂-γT is primarily considered a biomarker, future research could explore whether it has any biological activity of its own. It is important to determine if this molecule is simply an inert marker or if it can influence cellular signaling pathways.

Combined Biomarker Panels: Future diagnostic approaches may involve measuring 5-NO₂-γT in conjunction with other markers of oxidative and nitrative stress to provide a more comprehensive picture of the disease state. uvm.edu

Computational Refinements: Continued advancements in computational chemistry will allow for more accurate predictions of the reactivity of γ-tocopherol and the formation of 5-NO₂-γT under various physiological conditions.

Conclusion

Summary of Current Research Understanding of 5-Nitro-gamma-tocopherol

This compound (5-NO₂-γT) is a nitrated derivative of gamma-tocopherol (B30145) (γ-tocopherol), a naturally occurring form of vitamin E. Its formation is a key indicator of the interaction between vitamin E and reactive nitrogen species (RNS), which are produced during inflammation and other physiological and pathological processes. pnas.orgresearchgate.net The presence of this compound in biological systems highlights a unique and crucial function of γ-tocopherol in detoxifying these reactive species, a role not effectively performed by the more abundant alpha-tocopherol (B171835) (α-tocopherol). researchgate.netnih.govnih.gov

Research has firmly established that this compound is formed in vivo. researchgate.netnih.gov Its levels are often elevated in conditions associated with increased nitrosative stress, such as coronary heart disease and Alzheimer's disease. researchgate.netnih.govnih.gov For instance, studies have documented a two- to threefold increase in this compound in affected regions of the Alzheimer's brain. nih.govhawaii.edu This suggests that the formation of this compound can serve as a biomarker for lipid-phase nitration and the presence of RNS. pnas.orgtandfonline.com

The chemical basis for the specific formation of this compound from γ-tocopherol lies in the unsubstituted 5-position on its chromanol ring. pnas.orgmdpi.com This structural feature allows γ-tocopherol to act as a nucleophile and trap electrophilic RNS, like peroxynitrite and nitrogen dioxide, forming the stable this compound adduct. pnas.orgcambridge.orgmdpi.com In contrast, α-tocopherol, which has a methyl group at the 5-position, does not readily undergo this nitration reaction. pnas.orgcambridge.org

The biological implications of this compound formation are significant. It represents a detoxification pathway for harmful RNS, thereby protecting cellular components from nitrative damage. pnas.orgamegroups.org Studies have shown that γ-tocopherol is more effective than α-tocopherol at inhibiting peroxynitrite-induced lipid peroxidation, a process in which this compound is a major product. pnas.orgpnas.org Furthermore, the presence of γ-tocopherol and its ability to form this compound have been linked to anti-inflammatory effects. researchgate.netnih.govmdpi.com For example, γ-tocopherol has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. pnas.orgmdpi.com

Identification of Knowledge Gaps and Future Research Imperatives

Despite the progress in understanding this compound, several knowledge gaps remain, pointing to important areas for future research.

Biological Activity of this compound Itself: While the formation of this compound is recognized as a detoxification process for RNS, the intrinsic biological activities of the this compound molecule are not well understood. Future research should investigate whether this compound has its own signaling roles or biological effects, or if it is merely an inert end-product of detoxification.

Metabolism and Excretion: The metabolic fate of this compound is largely unknown. How is this compound metabolized, and what are its excretion pathways? Understanding its clearance from the body is crucial for a complete picture of its physiological role.

Quantitative Biomarker Development: Although elevated levels of this compound are associated with certain diseases, more research is needed to validate and standardize its use as a clinical biomarker for nitrosative stress. This includes establishing reference ranges in healthy populations and understanding how its levels correlate with disease severity and progression.

Role in Specific Pathologies: While associations have been found with cardiovascular and neurodegenerative diseases, the precise role of γ-tocopherol nitration in the pathophysiology of these and other diseases needs to be investigated in more detail. Does the formation of this compound have a protective or detrimental role in the long term in these conditions?

Broader Academic Implications of this compound Research

The study of this compound has broader implications for the fields of nutrition, biochemistry, and medicine.

Re-evaluation of Vitamin E Activity: The discovery of this compound has been instrumental in shifting the scientific perspective on vitamin E. It has highlighted that the biological activity of vitamin E extends beyond the antioxidant functions of α-tocopherol and that other isoforms, particularly γ-tocopherol, have unique and vital roles. researchgate.netnih.gov This challenges the traditional view that has predominantly focused on α-tocopherol.

Understanding of Nitrosative Stress: Research on this compound provides a valuable tool and a conceptual framework for understanding the impact of nitrosative stress in biological systems. It offers a specific marker for lipid-phase nitration, complementing other markers like 3-nitrotyrosine (B3424624) for protein nitration. researchgate.net This allows for a more comprehensive assessment of the role of RNS in health and disease.

Implications for Dietary Recommendations and Supplementation: The findings underscore the importance of consuming a mixture of tocopherols (B72186) as found in a balanced diet, rather than relying solely on α-tocopherol supplements. pnas.org The fact that high doses of α-tocopherol can deplete γ-tocopherol levels suggests that supplementation strategies may need to be reconsidered to ensure optimal protection against both oxidative and nitrosative stress. tandfonline.com

Therapeutic Potential: The unique ability of γ-tocopherol to detoxify RNS through the formation of this compound suggests potential therapeutic applications. Strategies aimed at increasing γ-tocopherol levels could be beneficial in conditions characterized by high nitrosative stress. Further research into the mechanisms of γ-tocopherol action could lead to the development of novel therapeutic interventions for inflammatory diseases, cardiovascular disease, and neurodegenerative disorders.

Q & A

Basic: What experimental models are optimal for studying the formation and bioactivity of 5-nitro-gamma-tocopherol in inflammatory pathways?

Methodological Answer:

- Macrophage/Epithelial Cell Models : Use LPS-stimulated RAW264.7 macrophages or IL-1β-treated A549 epithelial cells to study COX-2 inhibition. These systems allow quantification of PGE2 reduction via competitive inhibition at the COX-2 active site .

- Liposome vs. LDL Systems : For nitration studies, liposomes and isolated LDL exposed to peroxynitrite or SIN-1 generators reveal γ-tocopherol’s superior nitration efficiency compared to α-tocopherol .

Advanced: How can researchers reconcile discrepancies in reported IC50 values for this compound's inhibition of COX-2 across different cell types?

Methodological Answer:

- Variable Substrate Competition : IC50 differences (e.g., 7.5 μM in macrophages vs. 4 μM in epithelial cells) may stem from arachidonic acid (AA) concentration variations. Include AA titration assays to assess competitive inhibition dynamics .

- Time-Dependent Effects : Longer pre-incubation periods (8–24 hrs) enhance γ-tocopherol’s inhibitory potency in epithelial cells, unlike its metabolite γ-CEHC, which acts within 1 hr .

Basic: What analytical techniques provide reliable quantification of this compound in neural tissue samples?

Methodological Answer:

- HPLC with Electrochemical Detection (HPLC-ECD) : Validated for sensitivity in detecting this compound in Alzheimer’s brain tissues. Key parameters: mobile phase pH (3.0–4.0), electrode potential (+800 mV) .

- Isotope Dilution Mass Spectrometry (IDMS) : Reduces nitrotyrosine to aminotyrosine for enhanced accuracy in protein-bound samples .

Advanced: What experimental evidence supports the dual role of this compound as both a marker of nitrosative stress and a potential neuroprotective agent in Alzheimer’s disease models?

Methodological Answer:

- Elevated Levels in Alzheimer’s Brain : Post-mortem analyses show this compound accumulation correlates with nitrotyrosine, a nitrosative stress marker .

- Paradoxical Antioxidant Activity : In vitro studies demonstrate γ-tocopherol’s ability to trap peroxynitrite-derived electrophiles, reducing lipid peroxidation despite its nitration .

Basic: How does arachidonic acid concentration influence the competitive inhibition dynamics of this compound in COX-2 activity assays?

Methodological Answer:

- Dose-Response Titration : Increasing AA concentrations (10–100 μM) diminish this compound’s inhibitory effects. Use Michaelis-Menten kinetics to calculate apparent values .

- Substrate Competition : Design assays with fixed COX-2 activity and variable AA/5-nitro-gamma-tocopherol ratios to map competitive binding .

Advanced: What methodological considerations are critical when investigating the displacement of gamma-tocopherol by alpha-tocopherol in long-term supplementation studies?

Methodological Answer:

- Plasma/Tissue Monitoring : Track γ-tocopherol depletion using deuterium-labeled tracers. Leonard et al. (2005) demonstrated faster γ-tocopherol clearance compared to α-tocopherol .

- Co-Supplementation Models : Administer α-tocopherol and γ-tocopherol in varying ratios to assess competitive tissue uptake, particularly in brain and vascular systems .

Basic: What controls should be implemented in cell culture studies to differentiate between this compound's direct enzyme inhibition versus effects on protein expression?

Methodological Answer:

- COX-2 Activity vs. Expression Assays : Pair PGE2 quantification (e.g., ELISA) with Western blotting for COX-2 protein levels. γ-Tocopherol inhibits activity without altering COX-2 expression .

- Antioxidant Controls : Include α-tocopherol or N-acetylcysteine to rule out nonspecific antioxidant effects .

Advanced: How do tissue-specific variations in nitrotyrosine levels impact the interpretation of this compound's role in systemic oxidative stress?

Methodological Answer:

- Regional Brain Analysis : In Alzheimer’s models, compare cortical vs. hippocampal this compound levels using laser-capture microdissection coupled with HPLC-ECD .

- Systemic vs. Localized Effects : Measure plasma this compound alongside tissue-specific markers (e.g., CSF nitrotyrosine) to distinguish peripheral vs. central nitrosative stress .

Basic: What validation parameters are essential when adapting HPLC-ECD methods for this compound detection across different biological matrices?

Methodological Answer:

- Matrix-Specific Validation : Assess recovery rates (>85%) in plasma, CSF, and brain homogenates. Use spiked samples to determine limits of detection (LOD < 10 nM) .

- Cross-Reactivity Checks : Test for interference from δ-tocopherol or 3-nitrotyrosine using chromatographic separation gradients .

Advanced: What experimental paradigms best elucidate the paradoxical observations of this compound accumulation correlating with both neurodegeneration and antioxidant activity?

Methodological Answer:

- Time-Course Studies : Track this compound levels during disease progression in transgenic Alzheimer’s mice. Early-stage elevation may reflect compensatory antioxidant responses, while late-stage accumulation indicates irreversible damage .

- Genetic Knockdown Models : Use siRNA targeting inducible nitric oxide synthase (iNOS) to dissect its contribution to this compound formation in vivo .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.